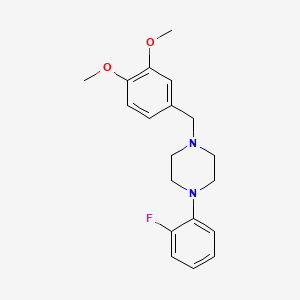
methyl N-(4-methoxy-3-nitrobenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-methoxy-3-nitrobenzoyl)glycinate, commonly known as MNNG, is a chemical compound that has been widely used in scientific research applications. It is a derivative of glycine and is primarily used as a mutagen to induce DNA damage in cells.
Wirkmechanismus
MNNG induces DNA damage by alkylating the guanine base in DNA. The alkylation of guanine leads to the formation of O6-methylguanine, which can mispair with thymine during DNA replication. This mispairing can lead to mutations in the DNA sequence. MNNG can also induce DNA strand breaks and crosslinks, which can further contribute to DNA damage.
Biochemical and Physiological Effects:
MNNG-induced DNA damage can have a range of biochemical and physiological effects. It can lead to mutations in the DNA sequence, which can alter gene expression and protein function. MNNG-induced DNA damage can also activate DNA repair pathways, which can lead to changes in cell cycle progression and apoptosis. Additionally, MNNG-induced DNA damage can contribute to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MNNG is a widely used mutagen in scientific research due to its ability to induce DNA damage. It is relatively easy to synthesize and has a high mutagenic potency. However, MNNG has some limitations for lab experiments. It can be toxic to cells at high concentrations and can induce DNA damage in non-targeted regions of the genome. Additionally, MNNG-induced DNA damage can be difficult to quantify and can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on MNNG. One area of research is the development of new methods for quantifying MNNG-induced DNA damage. Another area of research is the study of the effects of MNNG-induced DNA damage on specific genes and proteins. Additionally, there is a need for further research on the mechanisms of MNNG-induced mutagenesis and carcinogenesis. Finally, there is a need for research on the development of new mutagens with higher specificity and lower toxicity than MNNG.
Synthesemethoden
MNNG can be synthesized by the reaction of 4-methoxy-3-nitrobenzoyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction yields MNNG as a yellow solid with a melting point of 138-139°C.
Wissenschaftliche Forschungsanwendungen
MNNG is widely used in scientific research for its ability to induce DNA damage in cells. It is commonly used to study the mechanisms of mutagenesis and carcinogenesis. MNNG has been used to induce mutations in bacterial, yeast, and mammalian cells. It has also been used to study the effects of DNA damage on cell cycle progression, DNA repair, and apoptosis.
Eigenschaften
IUPAC Name |
methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-18-9-4-3-7(5-8(9)13(16)17)11(15)12-6-10(14)19-2/h3-5H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVNDZNTWPWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5741907.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5741917.png)
![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)
![N-2-adamantyl-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B5741938.png)

![1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)
![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)

![benzyl 4-[(diisopropylamino)carbonyl]benzoate](/img/structure/B5741964.png)



![5,5-dimethyl-3-[2-(5-methyl-2-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5741995.png)